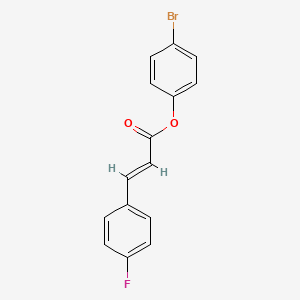

4-bromophenyl 3-(4-fluorophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as various acrylonitrile and acrylate derivatives, typically involves base-catalyzed condensation or Knoevenagel condensation reactions. For instance, derivatives have been synthesized through reactions involving bromo- and fluoro-anilines, indicating potential pathways for the synthesis of 4-bromophenyl 3-(4-fluorophenyl)acrylate as well (Das et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, showcasing the influence of non-covalent interactions like hydrogen bonds and π-π stacking on their structural assembly. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

The reactivity of compounds similar to 4-bromophenyl 3-(4-fluorophenyl)acrylate involves various chemical reactions, such as Suzuki cross-coupling, which are typically utilized for creating complex molecular structures. The bromo and fluoro groups can act as directing groups in these reactions, influencing the chemical properties and reactivity of the compound (Li et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be significantly affected by the molecular arrangement and non-covalent interactions within the crystal lattice. For instance, the arrangement and interactions within similar compounds have been studied to understand their supramolecular assembly and physical characteristics (Zheng & Xiao, 2008).

Chemical Properties Analysis

The chemical properties of 4-bromophenyl 3-(4-fluorophenyl)acrylate, such as reactivity, chemical stability, and interaction with other compounds, can be deduced from the functional groups present in the molecule. The presence of the acrylate group, along with bromo and fluoro substituents, can provide unique reactivity patterns, which can be utilized in various chemical transformations (Yao et al., 2014).

Aplicaciones Científicas De Investigación

Photoluminescent Materials

Researchers have explored the use of structures related to 4-bromophenyl 3-(4-fluorophenyl)acrylate in the development of photoluminescent materials. For instance, the synthesis of conjugated polymers containing terpyridine−ruthenium complexes demonstrates the potential of such compounds in photovoltaics. These materials are characterized by their ability to transfer energy efficiently, indicating their utility in the fabrication of solar cells and other optoelectronic devices (Duprez et al., 2005). Additionally, novel α,β-diarylacrylonitrile derivatives, including compounds similar to 4-bromophenyl 3-(4-fluorophenyl)acrylate, have been synthesized, showing promising green fluorescence and good thermal stability, which are crucial for various applications in the field of organic electronics and photonics (Li et al., 2011).

Fluorescent Probes

The development of fluorescent probes for environmental and biological applications has also been a significant area of research. A study on a ratiometric fluorescent probe designed for the detection of hydrazine highlights the application of compounds with bromophenyl and fluorophenyl groups. These compounds, through intramolecular charge transfer mechanisms, offer potential for the sensitive detection of hazardous substances in water systems and biological samples, demonstrating their importance in environmental monitoring and health safety (Zhu et al., 2019).

Polymer Science

In polymer science, the reactivity of bromophenyl and fluorophenyl acrylates has been leveraged for the synthesis of various polymers. For example, the study of fluoropolymers synthesized in supercritical carbon dioxide points to the environmental benefits and technological applications of such materials, given their high-performance properties and lower environmental impact compared to traditional polymerization methods (Desimone et al., 1992). Another aspect of research focuses on the synthesis of amphiphilic hyperbranched fluoropolymers, which are investigated for their potential as novel magnetic resonance imaging (MRI) agents, highlighting the versatility and wide range of applications of bromophenyl and fluorophenyl acrylates in advanced medical imaging technologies (Du et al., 2008).

Catalysis and Organic Synthesis

Research into the vinylation of bromobiphenyls using homogeneous nickel catalysts presents another application, illustrating the role of related compounds in facilitating organic synthesis reactions. This work demonstrates the high selectivity and efficiency of certain catalytic systems in producing ethyl cinnamate derivatives, which are valuable in various chemical manufacturing processes (Kelkar et al., 1994).

Direcciones Futuras

Given the limited information available on “4-bromophenyl 3-(4-fluorophenyl)acrylate”, future research could focus on its synthesis, characterization, and potential applications. The compound could be explored for its potential biological activities, given the known activities of related compounds .

Propiedades

IUPAC Name |

(4-bromophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNUYBCJBGUPV-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5594645.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)

amino]acetamide](/img/structure/B5594711.png)

![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)